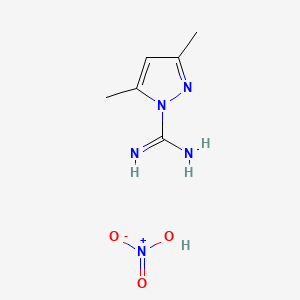
1,2,3,4-Tetrachlorohexafluorobutane
説明
1,2,3,4-Tetrachlorohexafluorobutane, also known as A316, is a compound with the molecular formula C4Cl4F6 . It is used as an intermediate compound in the synthesis of hexafluoro-1,3-butadiene (also known as C4F6 or HFBD), a stable gas used in the semiconductor industry, particularly as an etching gas for semiconductor fine processing .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrachlorohexafluorobutane involves the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane. This reaction is induced by granulated Zn in the presence of catalytic amounts of AcOEt without a solvent, resulting in 1,2,3,4-tetrachlorohexafluorobutane in high yield .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrachlorohexafluorobutane is represented by the InChI stringInChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 . The compound has a molecular weight of 303.8 g/mol . Physical And Chemical Properties Analysis
1,2,3,4-Tetrachlorohexafluorobutane has a density of 1.8±0.1 g/cm³, a boiling point of 131.5±8.0 °C at 760 mmHg, and a vapor pressure of 11.4±0.2 mmHg at 25°C . It has a molar refractivity of 40.8±0.3 cm³ and a molar volume of 173.0±3.0 cm³ . The compound has no hydrogen bond donors, but it has six hydrogen bond acceptors .科学的研究の応用
Synthesis and Chemical Properties
1,2,3,4-Tetrachlorohexafluorobutane has been studied for its synthesis and chemical behavior. Keller and Tarrant (1975) explored its formation through reactions involving 1,2-Dichloroiodotrifluoroethane and zinc, leading to the creation of 1,2,3,4-tetrachlorohexafluorobutane and related compounds (Keller & Tarrant, 1975). Yonemori, Jitsugiri, and Noshiro (1995) also investigated the chemical structures of similar compounds synthesized in sulfuryl chloride, identifying mixtures including 1,2,4,4-tetrachlorohexafluorobutane (Yonemori, Jitsugiri, & Noshiro, 1995).
Electron-Stimulated Desorption Studies
Kelber and Knotek (1984) examined the electron-stimulated desorption from thin films of partially fluorinated hydrocarbons, including compounds like 1,2,3,5-tetrafluorobenzene. Their research provided insights into the interaction of low-energy electrons with these materials, which can have implications for understanding the behavior of 1,2,3,4-tetrachlorohexafluorobutane under similar conditions (Kelber & Knotek, 1984).
Role in Organic Synthesis and Catalysis
In organic synthesis and catalysis, compounds like 1,2,3,4-tetrachlorohexafluorobutane often play critical roles. For instance, Teinz et al. (2011) investigated metal fluoride catalysts for reactions involving similar compounds, which can provide afoundation for understanding the catalytic applications of 1,2,3,4-tetrachlorohexafluorobutane (Teinz, Wuttke, Börno, Eicher, & Kemnitz, 2011).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, the detection and analysis of similar fluorinated compounds are crucial. Martínez et al. (2013) developed methods for detecting micropollutants in water, including various fluorinated compounds. This research can be relevant for monitoring environmental levels of compounds like 1,2,3,4-tetrachlorohexafluorobutane (Martínez, Ramírez, Gómez, Pocurull, & Borrull, 2013).
Photophysical Properties
Research into the photophysical properties of fluorinated compounds, such as those conducted by Philippe et al. (2022), can provide insights into the behavior of 1,2,3,4-tetrachlorohexafluorobutane under light exposure. These studies are essential for understanding how such compounds interact with light and their potential applications in photophysics and photochemistry (Philippe, Bui, Beau, Bloux, Riobé, Mongin, Roisnel, Cordier, Paul, Lemiègre, & Trolez, 2022).
Safety and Hazards
Safety measures for handling 1,2,3,4-Tetrachlorohexafluorobutane include avoiding breathing its fumes, mist, spray, or vapors. It is recommended to wash skin thoroughly after handling and use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
特性
IUPAC Name |
1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYACQPDDXBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339866 | |
| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrachlorohexafluorobutane | |
CAS RN |
375-45-1, 28107-59-7 | |
| Record name | 1,2,3,4-Tetrachlorohexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorohexafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028107597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




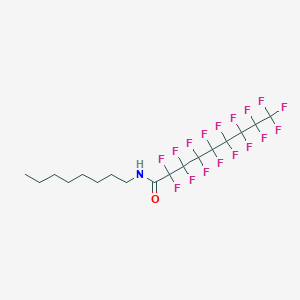
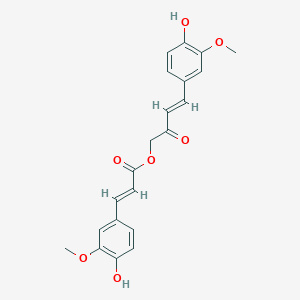

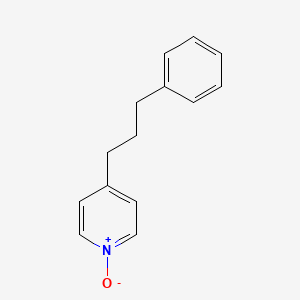
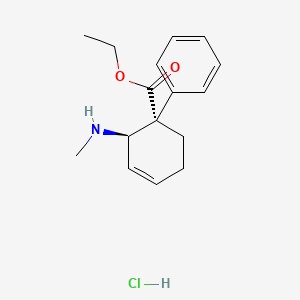
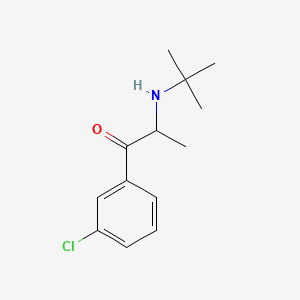


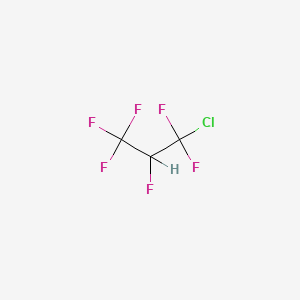


![(Z,1R,8S,9R)-Bicyclo[6.1.0]non-4-ene-9-methanol](/img/structure/B3415778.png)
